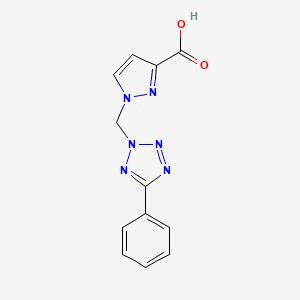

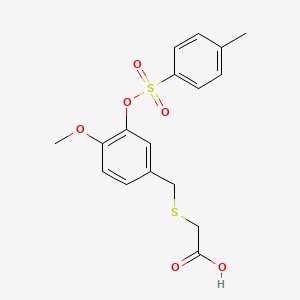

![molecular formula C8H14N4O2S B3070751 1-[(1-甲基-1H-吡唑-4-基)磺酰基]哌嗪 CAS No. 1005610-93-4](/img/structure/B3070751.png)

1-[(1-甲基-1H-吡唑-4-基)磺酰基]哌嗪

描述

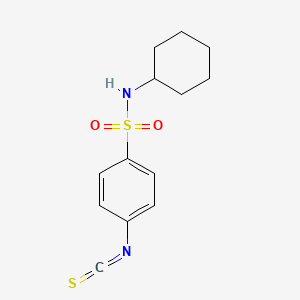

“1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine” is a chemical compound with the CAS Number: 1005610-93-4 . It has a molecular weight of 230.29 and its IUPAC name is 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine .

Synthesis Analysis

The synthesis of pyrazoles, including derivatives like “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Molecular Structure Analysis

The InChI code for “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine” is 1S/C8H14N4O2S/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine” is a powder at room temperature .

科学研究应用

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The results revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . This suggests that “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine” and its derivatives could be used in the development of new drugs targeting specific proteins in pathogenic organisms.

Anti-inflammatory Applications

In the scope of a research program aimed at developing new drugs for the treatment of central inflammatory diseases, a new piperazine compound was synthesized and biologically evaluated . This suggests that “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine” could potentially be used in the development of anti-inflammatory drugs.

Antifungal Activities

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi . Most of them displayed moderate to excellent activities . This suggests that “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine” could potentially be used in the development of antifungal drugs.

安全和危害

作用机制

Target of Action

The primary target of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

It is known that the compound interacts with its target, nampt, to modulate the nad+ salvage pathway

Biochemical Pathways

The compound affects the NAD+ salvage pathway by modulating the activity of NAMPT . This pathway is crucial for many biological processes, including metabolism and aging

Pharmacokinetics

It is known that the compound has a molecular weight of 23029 and a molecular formula of C8 H14 N4 O2 S These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability

Result of Action

It is known that the compound modulates the activity of nampt, which in turn affects the nad+ salvage pathway

属性

IUPAC Name |

1-(1-methylpyrazol-4-yl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2S/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSSDNVHQXPARS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B3070672.png)

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3070683.png)

![3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol](/img/structure/B3070688.png)

![3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid](/img/structure/B3070740.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3070745.png)